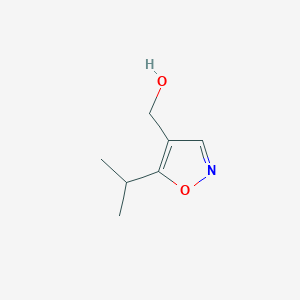

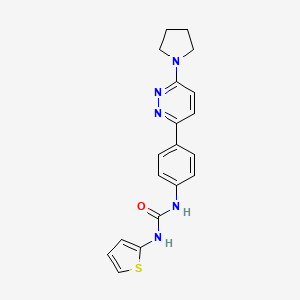

![molecular formula C19H21F2N3O2S B2883136 2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 887899-51-6](/img/structure/B2883136.png)

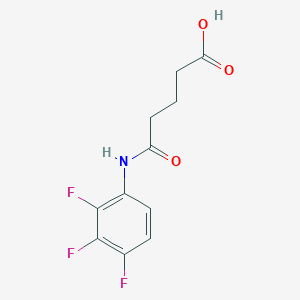

2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The molecule also contains a tetrahydrothieno ring, which is a sulfur-containing ring . The presence of multiple functional groups such as amide and fluorine suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Quantum chemical calculations could be used to determine structure parameters in the ground state .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity. Quantum chemical calculations could provide insights into these properties .Scientific Research Applications

Antimycobacterial Properties

The tetrahydrothieno[2,3-c]pyridine derivatives, including compounds structurally related to 2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, have been explored for their antimycobacterial activities. A study by Nallangi et al. (2014) synthesized twenty derivatives of 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide and evaluated them against Mycobacterium tuberculosis. The most active compound in their study exhibited significant potency, surpassing that of Ethambutol and Ciprofloxacin, with no cytotoxicity at 50 μM, suggesting potential applications in tuberculosis treatment (Nallangi et al., 2014).

Synthetic Pathways and Structural Analysis

The synthetic routes and structural analysis of related thieno[2,3-c]pyridine derivatives provide insights into the chemical properties and potential applications of these compounds in medicinal chemistry. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems by Bakhite et al. (2005) showcases the versatility of thieno[2,3-c]pyridine scaffolds in generating diverse heterocyclic compounds, which could have implications for drug design and discovery (Bakhite et al., 2005).

Molecular Modifications for Enhanced Activity

Modifications at the molecular level of thieno[2,3-c]pyridine derivatives can lead to compounds with enhanced biological activities. The work of Vasilin et al. (2014) on the stereo structure of dihydropyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-a]isoindole-6,8-diones demonstrates the importance of molecular structure in the biological function, which could inform the design of more effective therapeutic agents (Vasilin et al., 2014).

Innovative Synthetic Techniques

Innovative synthetic techniques for thieno[2,3-c]pyridine derivatives highlight the potential for developing new compounds with varied biological activities. The acid-catalyzed ring opening in related carboxamides, as studied by Gazizov et al. (2015), exemplifies the chemical transformations possible with thieno[2,3-c]pyridine scaffolds, potentially leading to new drug candidates (Gazizov et al., 2015).

properties

IUPAC Name |

2-[(2,6-difluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O2S/c1-18(2)8-9-12(15(22)25)17(27-14(9)19(3,4)24-18)23-16(26)13-10(20)6-5-7-11(13)21/h5-7,24H,8H2,1-4H3,(H2,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTNFTZKNRUPSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=C(C=CC=C3F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

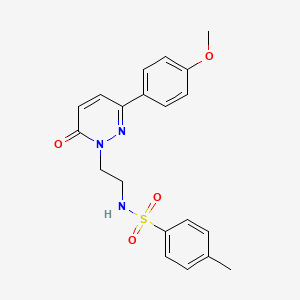

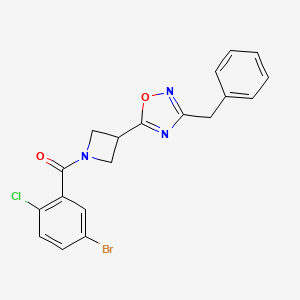

![(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone](/img/structure/B2883057.png)

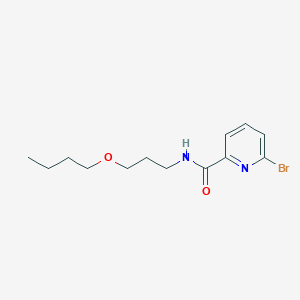

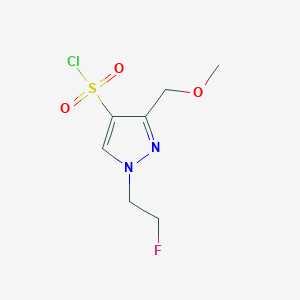

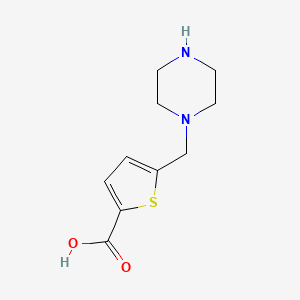

![2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2883064.png)

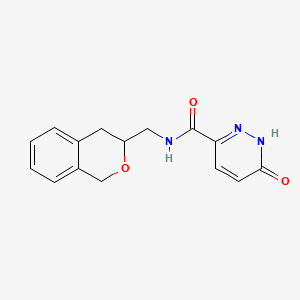

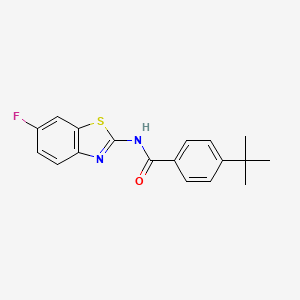

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2883073.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)